molecular formula C10H11N5 B14714448 6-Phenylpyrimidine-2,4,5-triamine CAS No. 13491-72-0

6-Phenylpyrimidine-2,4,5-triamine

Cat. No.: B14714448
CAS No.: 13491-72-0
M. Wt: 201.23 g/mol
InChI Key: DQNNVEUCALFYGS-UHFFFAOYSA-N
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Description

6-Phenylpyrimidine-2,4,5-triamine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of three amino groups at positions 2, 4, and 5, and a phenyl group at position 6. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylpyrimidine-2,4,5-triamine typically involves the step-wise replacement of leaving groups on an already constructed pyrimidine ring. One common method employs the use of 2,4,6-trichloropyrimidine as a starting material. The reaction involves the sequential substitution of chlorine atoms with amino groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

6-Phenylpyrimidine-2,4,5-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

6-Phenylpyrimidine-2,4,5-triamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Phenylpyrimidine-2,4,5-triamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit thymidylate synthase, an enzyme involved in DNA synthesis, thereby exerting its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-5-phenyl-6-ethylpyrimidine: Similar structure but with an ethyl group at position 6.

    2,4,6-Trichloropyrimidine: Used as a starting material for the synthesis of various pyrimidine derivatives.

    4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities

Uniqueness

6-Phenylpyrimidine-2,4,5-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three amino groups and phenyl substitution make it a versatile compound for various applications in research and industry .

Properties

CAS No.

13491-72-0

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

6-phenylpyrimidine-2,4,5-triamine

InChI

InChI=1S/C10H11N5/c11-7-8(6-4-2-1-3-5-6)14-10(13)15-9(7)12/h1-5H,11H2,(H4,12,13,14,15)

InChI Key

DQNNVEUCALFYGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)N

Origin of Product

United States

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